molecular formula C6H11NO B13216619 2-Oxa-3-azabicyclo[2.2.2]octane

2-Oxa-3-azabicyclo[2.2.2]octane

Cat. No.: B13216619
M. Wt: 113.16 g/mol
InChI Key: ZOBADFAILWOYHX-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[2.2.2]octane is a bridged bicyclic compound that serves as a valuable, conformationally rigid scaffold in medicinal chemistry and drug discovery. This saturated heterocycle is recognized for its potential as a bioisostere, a strategy used to improve the physicochemical properties of lead compounds . Specifically, scaffolds like this one can be designed to replace aromatic rings, such as the phenyl ring, to reduce lipophilicity, increase water solubility, and enhance metabolic stability, as demonstrated in analogs of known drugs . The core structure features an oxygen and a nitrogen atom within a bicyclo[2.2.2]octane framework, which provides a well-defined three-dimensional geometry. This rigidity is a key advantage, as it allows for the precise spatial presentation of functional groups when interacting with biological targets, which can lead to improved binding affinity and selectivity . The non-bridgehead nitrogen atom offers a convenient site for further chemical modification, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . Researchers utilize this and related bridged bicyclic systems in the synthesis of complex target molecules and in the development of compounds for probing central nervous system targets and other therapeutic areas . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane

InChI

InChI=1S/C6H11NO/c1-3-6-4-2-5(1)7-8-6/h5-7H,1-4H2

InChI Key

ZOBADFAILWOYHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of Schiff bases and secondary arylamides of acetoacetic acid . The reaction proceeds through the formation of intermediates, which then cyclize to form the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural Variations in Heteroatom Placement

The position and type of heteroatoms significantly influence the properties and applications of bicyclo[2.2.2]octane derivatives. Key examples include:

Compound Name Heteroatoms (Positions) Key Features Applications/Findings
2-Oxa-3-azabicyclo[2.2.2]octane O (2), N (3) High polarity, rigid scaffold Bioisostere for phenyl rings in Imatinib analogs ()
Bicyclo[2.2.2]octane (no heteroatoms) None Hydrophobic, non-polar Used as a control in studies to assess the impact of heteroatoms ()
2,5-Diazabicyclo[2.2.2]octane N (2), N (5) Enhanced hydrogen-bonding capacity Improved σ1 receptor binding affinity in myeloma cell lines ()
2-Oxa-5-azabicyclo[2.2.2]octane O (2), N (5) Altered electronic distribution vs. 2-Oxa-3-aza analog Studied for drug-like properties ()
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid N (2), ketone (3), COOH (6) Functionalized with carboxylic acid and ketone groups Potential intermediate in bioactive molecule synthesis ()

Key Insights :

  • The oxygen atom in this compound enhances polarity compared to the all-carbon bicyclo[2.2.2]octane, improving aqueous solubility ().
  • Diazabicyclo derivatives (e.g., 2,5-diazabicyclo[2.2.2]octane) exhibit superior receptor binding due to dual nitrogen atoms enabling stronger hydrogen-bond interactions ().

Physicochemical and Pharmacological Properties

Bioisosteric Replacement in Drug Design
  • Imatinib Analogs: Replacement of the para-substituted phenyl ring in Imatinib with this compound (compound 85) reduced logP (increased hydrophilicity) while maintaining target affinity.
  • Vorinostat (SAHA) Modification: Substitution with the 2-oxabicyclo scaffold retained histone deacetylase (HDAC) inhibitory activity, demonstrating versatility in mimicking mono-substituted aryl groups ().
Impact of Substituents
  • Functional Groups : The trifluoroacetyl group in 3-(trifluoroacetyl)-2-Oxa-3-azabicyclo[2.2.2]oct-5-ene (CAS 110568-59-7) introduces electron-withdrawing effects, altering reactivity in synthetic pathways ().

Comparative Data Table: Key Parameters

Parameter This compound Bicyclo[2.2.2]octane 2,5-Diazabicyclo[2.2.2]octane
Molecular Formula C₇H₁₁NO C₈H₁₂ C₆H₁₀N₂
logP (Predicted) ~1.2 ~3.0 ~0.8
Hydrogen-Bond Acceptors 2 0 2
Bioactivity (Example) Anticancer drug analogs N/A σ1 Receptor ligands
Synthetic Complexity High Low Moderate

Biological Activity

2-Oxa-3-azabicyclo[2.2.2]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C7H11NOC_7H_{11}NO, featuring both nitrogen and oxygen heteroatoms within its bicyclic structure. This configuration allows for diverse interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their activity and function .
  • Modulation of Biochemical Pathways : The compound has been shown to modulate several biochemical pathways, making it a candidate for therapeutic applications in pain management and neurological disorders .

Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic properties. One notable analogue, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo (2.2.2)octane, demonstrated an effective dose (ED50) of 3.1 mg/kg in analgesic assays, highlighting the potential of this class of compounds in pain relief .

CNS Activity

The compound's structure allows it to penetrate the blood-brain barrier, making it a viable candidate for treating central nervous system (CNS) disorders. Studies have explored its binding affinity to various receptors involved in neurological functions, suggesting its utility in drug development targeting CNS conditions .

Bioisosteric Applications

Recent research has identified this compound as a bioisostere for phenyl rings in existing drugs like Imatinib and Vorinostat (SAHA). This substitution has been shown to improve physicochemical properties such as water solubility and metabolic stability, potentially leading to enhanced therapeutic profiles .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Characterization : The synthesis of various analogues has been reported, with methods including iodocyclization reactions that yield compounds with diverse biological activities .
    Compound NameStructural FeaturesUnique Aspects
    1-Methyl-2-oxa-3-azabicyclo[2.2.2]octaneContains a methyl groupEnhanced analgesic properties
    5-Hydroxy-3-azabicyclo[3.3.0]octaneHydroxyl group additionImproved solubility
    4-Oxa-3-azabicyclo[3.3.1]nonaneAdditional oxygen heteroatomDifferent reactivity profiles
  • Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for certain derivatives, including high brain penetration and low clearance rates, indicating potential efficacy in therapeutic applications .

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